Cistanoside A

Description

Properties

IUPAC Name |

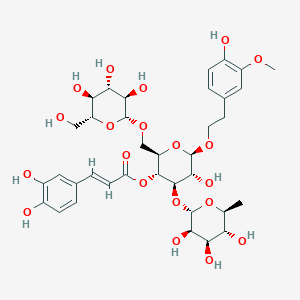

[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48O20/c1-15-25(42)27(44)30(47)36(52-15)56-33-31(48)35(50-10-9-17-4-7-19(39)21(12-17)49-2)54-23(14-51-34-29(46)28(45)26(43)22(13-37)53-34)32(33)55-24(41)8-5-16-3-6-18(38)20(40)11-16/h3-8,11-12,15,22-23,25-40,42-48H,9-10,13-14H2,1-2H3/b8-5+/t15-,22+,23+,25-,26+,27+,28-,29+,30+,31+,32+,33+,34+,35+,36-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGNFAUMIGACHZ-WEDRDYHSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)OC)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)OC)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48O20 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317669 |

Source

|

| Record name | Cistanoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

800.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93236-42-1 |

Source

|

| Record name | Cistanoside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93236-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cistanoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cistanoside A: A Technical Guide to its Neuroprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cistanoside A, a phenylethanoid glycoside isolated from species of the genus Cistanche, has emerged as a promising natural compound with significant neuroprotective potential. Its multifaceted mechanism of action positions it as a candidate for therapeutic intervention in neurodegenerative diseases characterized by oxidative stress and apoptosis, such as Alzheimer's and Parkinson's disease. This technical guide provides an in-depth exploration of the core molecular pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and development.

The primary neuroprotective strategies of this compound converge on two critical cellular signaling pathways: the PI3K/Akt pathway , a central regulator of cell survival and proliferation, and the Nrf2 pathway , the master regulator of the antioxidant response. By activating these pathways, this compound effectively mitigates neuronal damage induced by oxidative stress, inhibits programmed cell death (apoptosis), and helps maintain cellular homeostasis.

Core Mechanisms of Action

Attenuation of Oxidative Stress via Nrf2 Pathway Activation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key pathological feature of neurodegenerative disorders. This compound counters this by activating the Keap1-Nrf2 signaling pathway.

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress, this compound is believed to facilitate the dissociation of Nrf2 from Keap1. Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which collectively enhance the cell's capacity to neutralize ROS and protect against oxidative damage.

Promotion of Cell Survival via PI3K/Akt Pathway Activation

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis. This compound activates this pathway, leading to the phosphorylation and activation of Akt (also known as Protein Kinase B). Activated Akt, in turn, influences a variety of downstream targets to prevent apoptotic cell death.

One of the key mechanisms involves the phosphorylation of Bcl-2-associated death promoter (Bad), which inactivates it and prevents it from inhibiting the anti-apoptotic protein Bcl-2. Furthermore, activated Akt can suppress the expression of the pro-apoptotic protein Bax and inhibit the activity of Caspase-3, a key executioner enzyme in the apoptotic cascade. The net effect is a shift in the balance between pro- and anti-apoptotic proteins, favoring cell survival. Specifically, this compound leads to an increased Bcl-2/Bax ratio, which is a critical determinant of mitochondrial integrity and cell fate.

Quantitative Data Summary

The following tables summarize the quantitative effects of Cistanosides (Cis), including this compound, on key markers of neuroprotection. The data is derived from studies on hypoxia-induced damage in GC-1 cells, which serves as a relevant model for cellular stress and apoptosis.

Table 1: Effect of Cistanosides on Cell Viability under Hypoxic Conditions

| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |

| Control (Normoxia) | - | 100.0 |

| Model (Hypoxia) | - | 55.2 |

| Cis-A + Hypoxia | 0.02 | ~65.0* |

| Cis-A + Hypoxia | 0.2 | ~78.0 |

| Cis-A + Hypoxia | 2.0 | ~80.0 |

*P < 0.05, **P < 0.01 vs. Model group. Data are estimated from graphical representations in the cited literature.[1]

Table 2: Effect of Cistanosides on Markers of Oxidative Stress and Apoptosis

| Parameter | Model (Hypoxia) | Cis Treatment + Hypoxia | % Change with Treatment |

| ROS Level (Relative Fluorescence) | ~250% of Control | ~150% of Control | ~40% Decrease |

| Bax/Bcl-2 Ratio (Relative Intensity) | Increased | Decreased to near-control levels | Significant Decrease |

| Cleaved Caspase-3 (Relative Intensity) | Increased | Decreased to near-control levels | Significant Decrease |

| Cleaved PARP (Relative Intensity) | Increased | Decreased to near-control levels | Significant Decrease |

Data are generalized from studies on mixed Cistanosides, where this compound was a component showing protective effects.[1]

Detailed Experimental Protocols

The following are representative protocols for assessing the neuroprotective effects of this compound, synthesized from standard methodologies reported in the literature.

Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol details the assessment of this compound's ability to protect human neuroblastoma SH-SY5Y cells from toxicity induced by 1-methyl-4-phenylpyridinium (MPP+), a well-established model for Parkinson's disease research.

1. Cell Culture and Seeding:

-

Culture human SH-SY5Y neuroblastoma cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed the cells into 96-well plates at a density of 2 x 10⁴ cells/well for viability and ROS assays, or into 6-well plates at 1 x 10⁶ cells/well for protein analysis. Allow cells to adhere for 24 hours.

2. This compound Pre-treatment:

-

Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).

-

Dilute the stock solution in fresh culture medium to final concentrations (e.g., 5 µM, 10 µM, 20 µM). The final DMSO concentration should not exceed 0.1%.

-

Replace the old medium with the this compound-containing medium or vehicle control medium and incubate for 2 hours.

3. Induction of Neurotoxicity:

-

Prepare a stock solution of MPP+ in sterile water.

-

Add MPP+ directly to the wells to a final concentration of 1 mM. Do not add MPP+ to the control wells.

-

Incubate the plates for an additional 24 hours.

4. Assessment of Neuroprotection:

-

Cell Viability (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

-

-

Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay):

-

After treatment, wash the cells with warm PBS.

-

Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes in the dark.[1]

-

Wash the cells again with PBS to remove the excess probe.

-

Measure the fluorescence intensity (excitation 488 nm, emission 525 nm) using a fluorescence microplate reader.[1]

-

-

Protein Expression (Western Blot):

-

Lyse the cells from the 6-well plates using RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Akt, anti-Akt, anti-Nrf2, anti-Bax, anti-Bcl-2, anti-cleaved-Caspase-3, anti-β-actin).

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection system and quantify band density using image analysis software.

-

Conclusion and Future Directions

This compound demonstrates robust neuroprotective properties primarily through the activation of the PI3K/Akt and Nrf2 signaling pathways. Its ability to mitigate oxidative stress and inhibit apoptosis makes it a compelling candidate for further investigation in the context of neurodegenerative diseases. Future research should focus on validating these mechanisms in in vivo models of neurodegeneration, exploring the blood-brain barrier permeability of this compound, and optimizing its formulation and delivery for potential therapeutic applications. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for scientists dedicated to advancing this promising area of research.

References

Cistanoside A: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cistanoside A, a prominent phenylethanoid glycoside (PhG) isolated from the medicinal plant Cistanche deserticola, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting detailed experimental protocols for its extraction, purification, and structural elucidation. Furthermore, this document summarizes key quantitative data and explores the molecular mechanisms underlying its antioxidant, anti-inflammatory, and osteogenic properties through the modulation of critical signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Significance

This compound is a key bioactive constituent of Cistanche deserticola Y. C. Ma, a parasitic plant traditionally used in Chinese medicine for a variety of ailments.[1] It belongs to the class of phenylethanoid glycosides, which are known for their potent biological activities, including antioxidant, neuroprotective, and anti-inflammatory effects.[2][3] The discovery and characterization of this compound and other PhGs from Cistanche deserticola have paved the way for a deeper understanding of the therapeutic potential of this important medicinal plant.

Isolation and Purification of this compound

The isolation of this compound from Cistanche deserticola typically involves a multi-step process encompassing initial extraction followed by chromatographic purification. High-Speed Counter-Current Chromatography (HSCCC) and High-Performance Liquid Chromatography (HPLC) are the most effective techniques for obtaining high-purity this compound.[2][4][5]

Quantitative Data on this compound Isolation

The following table summarizes representative quantitative data from studies on the isolation of this compound and other phenylethanoid glycosides from Cistanche deserticola.

| Reference | Starting Material | Extraction Method | Purification Method | Compound | Yield (mg) | Purity (%) |

| Li et al., 2008[4] | 1412 mg n-butanol extract | - | HSCCC | This compound | 18.4 | >92.5 |

| Li et al., 2008[4] | 1412 mg n-butanol extract | - | HSCCC | Echinacoside | 28.5 | >92.5 |

| Li et al., 2008[4] | 1412 mg n-butanol extract | - | HSCCC | Acteoside | 14.6 | >92.5 |

| Li et al., 2008[4] | 1412 mg n-butanol extract | - | HSCCC | Isoacteoside | 30.1 | >92.5 |

| Li et al., 2008[4] | 1412 mg n-butanol extract | - | HSCCC | 2'-acetylacteoside | 25.2 | >92.5 |

| Yang et al., 2013[6] | - | Ultrasonic extraction with 70% methanol | HPLC-DAD | This compound | - | >95 |

Detailed Experimental Protocols

This protocol outlines a common method for the initial extraction of a PhG-rich fraction from the dried stems of Cistanche deserticola.[5]

-

Plant Material Preparation: Air-dry the fleshy stems of Cistanche deserticola and grind them into a fine powder.

-

Solvent Extraction:

-

Reflux the powdered plant material (e.g., 1 kg) with 60% aqueous ethanol (v/v) (e.g., 8 L) for 2 hours.

-

Repeat the extraction process twice.

-

Combine the extracts and evaporate the ethanol under reduced pressure at 60°C.

-

-

Liquid-Liquid Partitioning:

-

Suspend the residue in water.

-

Perform successive extractions with chloroform, ethyl acetate, and n-butanol.

-

Collect the n-butanol fraction, which will be enriched with PhGs, and evaporate it to dryness under reduced pressure.

-

-

Silica Gel Chromatography (Optional Enrichment Step):

-

The n-butanol extract can be further fractionated on a silica gel column (200–300 mesh) using a gradient elution of chloroform-methanol (e.g., from 10:1 to 1:1) to obtain fractions with higher concentrations of specific PhGs.

-

HSCCC is a highly effective method for the preparative separation of this compound from the enriched extract.[4]

-

Preparation of the Two-Phase Solvent System:

-

A common solvent system for separating this compound is ethyl acetate-n-butanol-ethanol-water. A specific ratio that has been used is 0.5:0.5:0.1:1 (v/v/v/v).[4]

-

Thoroughly mix the solvents in a separatory funnel at room temperature and allow the phases to separate.

-

Degas both the upper and lower phases by sonication for approximately 30 minutes before use.

-

-

Sample Preparation: Dissolve the enriched n-butanol extract in the lower phase of the solvent system.

-

HSCCC Operation:

-

Fill the multilayer coil column with the stationary phase (upper phase).

-

Rotate the column at an appropriate speed (e.g., 800-900 rpm).

-

Pump the mobile phase (lower phase) into the column at a specific flow rate (e.g., 1.5-2.0 mL/min).

-

Once hydrodynamic equilibrium is reached, inject the sample solution.

-

Continuously monitor the effluent using a UV detector at a suitable wavelength (e.g., 280 nm or 330 nm).

-

Collect fractions based on the resulting chromatogram.

-

-

Fraction Analysis: Analyze the collected fractions using HPLC to identify those containing pure this compound.

HPLC is used to determine the purity of the isolated this compound and for quantitative analysis of this compound in extracts.[6]

-

Chromatographic System: An HPLC system equipped with a Diode Array Detector (DAD) is typically used.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly employed.

-

Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile) is generally used.

-

Detection: Monitor the elution at a wavelength of 330 nm for the detection of phenylethanoid glycosides.

-

Quantification: Prepare a calibration curve using a certified reference standard of this compound to quantify its concentration in the samples.

Structural Elucidation

The definitive structure of the isolated this compound is confirmed through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the molecule.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the complete chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.[4]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its antioxidant, anti-inflammatory, and osteogenic effects being the most well-documented. These effects are mediated through the modulation of specific intracellular signaling pathways.

Antioxidant Activity: Nrf2 Signaling Pathway

This compound is believed to exert its antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes, leading to their increased expression and enhanced cellular protection against oxidative damage.

Anti-inflammatory Activity: NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are likely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, such as cytokines and chemokines. This compound is thought to interfere with this cascade, possibly by preventing the degradation of IκB, thereby blocking the nuclear translocation and activity of NF-κB.

Osteogenic Activity: Wnt/β-catenin Signaling Pathway

This compound has been shown to promote the differentiation of osteoblasts, the cells responsible for bone formation, through the activation of the Wnt/β-catenin signaling pathway. The Wnt signaling pathway is crucial for bone development and homeostasis. The binding of Wnt proteins to their receptors on the cell surface leads to the stabilization and accumulation of β-catenin in the cytoplasm. This accumulated β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator, promoting the expression of genes involved in osteoblast differentiation and bone formation. This compound is reported to enhance this pathway, thereby promoting osteogenesis.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the discovery, isolation, and characterization of this compound.

References

- 1. ecommons.cornell.edu [ecommons.cornell.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and purification of phenylethanoid glycosides from Cistanche deserticola by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparative Isolation and Purification of Four Compounds from Cistanches deserticola Y.C. Ma by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jfda-online.com [jfda-online.com]

Cistanoside A: A Technical Guide to its Anti-inflammatory Properties and Molecular Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cistanoside A, a phenylethanoid glycoside extracted from plants of the Cistanche genus, is emerging as a compound of significant interest due to its diverse pharmacological activities, including potent anti-inflammatory effects. This document provides a comprehensive technical overview of the molecular mechanisms underlying the anti-inflammatory properties of this compound. It details the compound's modulatory effects on key signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This guide summarizes quantitative data from relevant studies, presents detailed experimental protocols, and utilizes pathway and workflow diagrams to visually articulate the scientific findings for a specialized audience.

Introduction to Inflammation and this compound

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation is a key driver of various pathologies. The inflammatory cascade is orchestrated by a complex network of signaling pathways that lead to the production of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-1β, IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

This compound is a natural compound that has demonstrated a range of bioactivities, including anti-oxidative, neuroprotective, and anti-osteoporotic effects.[2][3][4] Recent research has increasingly focused on its immunomodulatory and anti-inflammatory potential, highlighting its ability to suppress the production of key inflammatory molecules.[5][6][7] This guide delves into the specific pathways this compound targets to exert these effects.

Mechanism of Action: Core Anti-inflammatory Pathways

This compound mitigates inflammation primarily by intervening in two central signaling pathways: the NF-κB pathway and the MAPK pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response.[8] In its inactive state, NF-κB dimers (most commonly p65/p50) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees the NF-κB dimer to translocate to the nucleus, where it binds to DNA and initiates the transcription of a host of pro-inflammatory genes.[8][9][10]

This compound and related compounds have been shown to suppress this pathway. Evidence suggests that the mechanism involves preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[11][12] This action effectively halts the downstream production of inflammatory mediators.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) family, including p38 MAPK and c-Jun N-terminal kinase (JNK), represents another critical axis in inflammatory signaling.[13] These kinases are activated by various extracellular stimuli and phosphorylate downstream targets, including transcription factors that regulate the expression of inflammatory genes.[14]

This compound has been observed to significantly inhibit the phosphorylation of key MAPK proteins. Specifically, it has been shown to reduce the levels of phosphorylated JNK (p-JNK) in a dose- and time-dependent manner.[2] By preventing the activation of the JNK and p38 pathways, this compound blocks the expression of downstream targets like c-Fos and NFATc1 (Nuclear Factor of Activated T-cells 1), which are crucial for inflammatory and osteoclastogenic processes.[2][15]

Quantitative Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in various in vitro and in vivo models. The data highlight its efficacy in reducing key inflammatory markers.

Table 1: Summary of In Vitro Anti-inflammatory Activity of this compound and Related Glycosides

| Assay / Model | Target Cell Line | Key Findings | Reference |

|---|---|---|---|

| Nitric Oxide (NO) Production | Mouse Microglial (BV-2) | Cistanoside J and K (structurally similar to A) showed potent inhibition of LPS-induced NO production with IC50 values of 14.94 µM and 14.32 µM, respectively.[5] | [5] |

| Nitric Oxide (NO) Accumulation | Not Specified | This compound reduces NO accumulation.[16] | [16] |

| Pro-inflammatory Mediators | C2C12 Myotubes | Cistanoside F (a related compound) significantly downregulated IL-6 and the p-NF-κB/NF-κB ratio during adipogenic differentiation.[11][17] | [11][17] |

| Osteoclast Differentiation | Mouse Bone Marrow Macrophages | This compound (40, 80, 160 µmol/L) significantly inhibited RANKL-induced osteoclast formation and bone resorption in a dose-dependent manner.[2] | [2] |

| Gene Expression (RT-qPCR) | Mouse Bone Marrow Macrophages | This compound significantly downregulated the expression of TRAP, Nfatc-1, DC-STAMP, c-Fos, and Ctsk.[2] | [2] |

| Protein Expression (Western Blot) | Mouse Bone Marrow Macrophages | This compound (40, 80, 160 µmol/L) dose-dependently inhibited the expression of Nfatc-1 and c-Fos proteins.[2] | [2] |

| Protein Expression (Western Blot) | Mouse Bone Marrow Macrophages | this compound (160 µmol/L) significantly inhibited p-JNK protein expression at 10, 20, 30, and 60 minutes post-intervention.[2] |[2] |

Table 2: Summary of In Vivo Anti-inflammatory Activity of this compound and Cistanche Extracts

| Experimental Model | Animal Model | Treatment | Key Findings | Reference |

|---|---|---|---|---|

| Carrageenan-Induced Paw Edema | Rodents | Butanolic and aqueous layers of Cistanche deserticola extract. | The extract significantly reduced carrageenan-induced paw edema, indicating anti-inflammatory effects.[18] | [18] |

| Acetic Acid-Induced Writhing | Rodents | Cistanche deserticola extract. | The extract effectively inhibited writhing responses, demonstrating analgesic properties linked to anti-inflammatory action.[18] | [18] |

| Formalin Test | Rodents | Cistanche deserticola extract. | The extract inhibited both phases of the formalin-induced licking response.[18] |[18] |

Key Experimental Methodologies

The anti-inflammatory properties of this compound are typically evaluated using standardized in vitro and in vivo models.

In Vitro Model: LPS-Induced Inflammation in Macrophages

This assay is a cornerstone for screening anti-inflammatory compounds. It assesses the ability of a compound to inhibit the inflammatory response of immune cells (macrophages) to a bacterial endotoxin (LPS).

Detailed Protocol:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[1]

-

Cell Seeding: Cells are seeded into multi-well plates (e.g., 96-well for viability/NO assays, 6-well for protein/RNA extraction) and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

-

Inflammatory Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium. A vehicle control group and an LPS-only group are included.[1][19]

-

Incubation: The cells are incubated for a period of 18-24 hours.

-

Endpoint Analysis:

-

Nitric Oxide (NO) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess assay.[5]

-

Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Gene Expression Analysis: Cells are lysed to extract total RNA. The mRNA expression levels of inflammatory genes (iNOS, COX-2, TNF-α, etc.) are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[1]

-

Protein Expression Analysis: Cell lysates are prepared for Western blot analysis to determine the protein levels and phosphorylation status of key signaling molecules (e.g., p65, IκBα, p-p38, p-JNK).[2]

-

References

- 1. Inhibition of lipopolysaccharide-induced expression of inducible nitric oxide and cyclooxygenase-2 by chiisanoside via suppression of nuclear factor-kappaB activation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound mediates p38/MAPK pathway to inhibit osteoclast activity [cjter.com]

- 3. This compound promotes osteogenesis of primary osteoblasts by alleviating apoptosis and activating autophagy through involvement of the Wnt/β-catenin signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound promotes osteogenesis of primary osteoblasts by alleviating apoptosis and activating autophagy through involvement of the Wnt/β-catenin signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cistanoside of Cistanche Herba ameliorates hypoxia-induced male reproductive damage via suppression of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cusabio.com [cusabio.com]

- 9. Cynandione A attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modification of the cysteine residues in IκBα kinase and NF-κB (p65) by xanthohumol leads to suppression of NF-κB–regulated gene products and potentiation of apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. An Inhibitor of NF-κB and an Agonist of AMPK: Network Prediction and Multi-Omics Integration to Derive Signaling Pathways for Acteoside Against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Anti-osteoclastogenic activity of matairesinol via suppression of p38/ERK-NFATc1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Cistanoside F Ameliorates Lipid Accumulation and Enhances Myogenic Differentiation via AMPK-Dependent Signaling in C2C12 Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anti-nociceptive and anti-inflammatory activity caused by Cistanche deserticola in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Cistanoside A: A Potential Therapeutic Agent for Osteoporosis

An In-depth Technical Guide on its Biological Activity in Preclinical Models

Introduction

Osteoporosis is a progressive skeletal disorder characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk.[1][2] The imbalance between bone resorption by osteoclasts and bone formation by osteoblasts is the central mechanism underlying osteoporosis.[3] Current therapeutic strategies primarily focus on inhibiting bone resorption or promoting bone formation.[2] Cistanoside A (Cis A), a phenylethanoid glycoside extracted from Cistanche deserticola, has emerged as a promising natural compound with potential anti-osteoporotic effects.[4][5] This technical guide provides a comprehensive overview of the biological activity of this compound in various osteoporosis models, focusing on its molecular mechanisms, supported by quantitative data and detailed experimental protocols.

In Vivo Evidence: Ovariectomized Mouse Model

The ovariectomized (OVX) mouse is the most widely used animal model for studying postmenopausal osteoporosis, as the estrogen deficiency induced by ovariectomy leads to significant bone loss.[6][7] Studies have demonstrated that oral administration of this compound can effectively mitigate bone loss in OVX mice.[5][6]

Quantitative Data from Ovariectomized Mice Studies

Table 1: Effects of this compound on Bone Parameters in OVX Mice

| Parameter | Control (OVX) | This compound (20 mg/kg/day) | This compound (40 mg/kg/day) | This compound (80 mg/kg/day) | Reference |

| Biomechanical Strength | |||||

| Max Load (N) | ~18 | ↑ by 21.5% (p < 0.05) | - | ↑ by 22.0% (p < 0.05) | [6] |

| Stiffness (N/mm) | 102.2 ± 10.7 | 121.0 ± 12.1 (p < 0.05) | 124.1 ± 16.2 (p < 0.05) | 127.7 ± 9.6 (p < 0.01) | [6] |

| Bone Mineral Density (BMD) | Significantly Reduced | Significantly Increased | Significantly Increased | Significantly Increased | [5][6] |

| Trabecular Bone Microarchitecture | Deteriorated | Improved | Improved | Improved | [5][6] |

Table 2: Effects of this compound on Bone Turnover Markers in OVX Mice

| Marker | Type | Control (OVX) | This compound (80 mg/kg/day) | Reference |

| Alkaline Phosphatase (ALP) | Formation | - | ↑ | [5][6] |

| Tartrate-Resistant Acid Phosphatase (TRAP) | Resorption | ↑ by 43.5% | ↓ by 49.0% (p < 0.01) | [1] |

| Deoxypyridinoline (DPD) | Resorption | ↑ by 55.6% | ↓ by 45.0% (p < 0.01) | [1] |

| Cathepsin K | Resorption | ↑ by 38.1% | ↓ by 44.0% (p < 0.01) | [1] |

Experimental Protocol: Ovariectomized (OVX) Mouse Model

-

Animal Model : Female C57BL/6 mice (8 weeks old) are used.[8]

-

Surgical Procedure : Mice undergo either bilateral ovariectomy (OVX) or a sham operation.[6][8]

-

Treatment : One week post-surgery, mice are orally administered this compound (20, 40, and 80 mg/kg body weight/day) or a vehicle control daily for 12 weeks.[5][6] A positive control group treated with estradiol valerate may also be included.[6]

-

Analysis :

-

Biomechanical Testing : Femurs are subjected to a three-point bending test to determine maximal load and stiffness.[6]

-

Micro-computed Tomography (Micro-CT) : The distal femur is scanned to analyze bone mineral density (BMD), bone volume fraction (BV/TV), and other trabecular microarchitecture parameters.[6][8]

-

Serum Analysis : Blood is collected to measure the levels of bone turnover markers such as ALP, TRAP, DPD, and Cathepsin K using ELISA kits.[1][5]

-

Histological Analysis : Femurs are decalcified, sectioned, and stained with Hematoxylin and Eosin (H&E) for morphological assessment.[8]

-

Western Blot Analysis : Protein expression levels of key signaling molecules in bone tissue are determined.[6]

-

In Vitro Evidence: Cellular Models of Bone Remodeling

In vitro studies using primary osteoblasts and osteoclast precursors have provided mechanistic insights into the cellular and molecular effects of this compound.

Effects on Osteoblasts: Promoting Bone Formation

This compound has been shown to promote the differentiation and mineralization of primary osteoblasts.[2][4]

Table 3: Effects of this compound on Primary Osteoblasts

| Parameter | Control | This compound (5 µM) | This compound (10 µM) | This compound (20 µM) | Reference |

| Cell Viability | 100% | No significant change | Optimal | No significant change | [2][4] |

| ALP Staining | Baseline | ↑ | ↑↑ (Optimal) | ↑ | [2] |

| Alizarin Red S Staining (Mineralization) | Baseline | ↑ | ↑↑ (Optimal) | ↑ | [2] |

Note: The optimal concentration for promoting osteogenesis was found to be 10 µM.[2][4]

-

Cell Isolation : Primary osteoblasts are isolated from the calvaria of newborn mice or rats.

-

Cell Culture : Cells are cultured in α-MEM supplemented with fetal bovine serum and antibiotics.

-

Osteogenic Differentiation : To induce differentiation, the culture medium is supplemented with osteogenic induction medium (OIM).

-

Treatment : Cells are treated with varying concentrations of this compound (e.g., 5, 10, 20 µM) for specific durations.[2][4]

-

Analysis :

-

Cell Viability Assay : A Cell Counting Kit-8 (CCK-8) assay is used to determine the effect of this compound on osteoblast viability.[2]

-

Alkaline Phosphatase (ALP) Staining and Activity : Early osteogenic differentiation is assessed by ALP staining and a quantitative ALP activity assay after 7 days of treatment.[2][4]

-

Alizarin Red S Staining : Mineralized nodule formation, a marker of late osteogenic differentiation, is visualized by Alizarin Red S staining after 14 days.[2][4]

-

Western Blot Analysis : Expression levels of proteins in the Wnt/β-catenin signaling pathway are measured.[4]

-

Effects on Osteoclasts: Inhibiting Bone Resorption

This compound has demonstrated an inhibitory effect on the differentiation and function of osteoclasts.[9]

-

Cell Isolation : Bone marrow macrophages (BMMs) are harvested from the femur and tibia of mice.[9]

-

Osteoclast Differentiation : BMMs are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) to induce differentiation into osteoclasts.[9]

-

Treatment : Cells are treated with different concentrations of this compound (e.g., 40, 80, 160 µmol/L) during the differentiation process.[9]

-

Analysis :

-

TRAP Staining : Differentiated osteoclasts are identified by staining for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.[9]

-

F-actin Ring Staining : The formation of F-actin rings, which are essential for the bone-resorbing activity of osteoclasts, is visualized by immunofluorescence.[9]

-

Bone Resorption Pit Assay : The functional activity of osteoclasts is assessed by culturing them on bone slices and observing the formation of resorption pits.[9]

-

Quantitative Real-Time PCR (qRT-PCR) : The expression of osteoclast-specific genes such as Nfatc1, c-Fos, Ctsk (Cathepsin K), and Acp5 (TRAP) is quantified.[9]

-

Western Blot Analysis : The activation of signaling pathways like MAPK and NF-κB is examined by measuring the phosphorylation of key proteins.[9]

-

Molecular Mechanisms of Action

This compound exerts its anti-osteoporotic effects by modulating key signaling pathways involved in bone metabolism.

Inhibition of Osteoclastogenesis via the TRAF6-Mediated Signaling Pathway

In osteoclasts, this compound has been shown to downregulate the expression of TNF receptor-associated factor 6 (TRAF6).[5][6] This leads to the suppression of downstream signaling cascades, including the NF-κB and PI3K/Akt pathways.[1][6] By inhibiting the TRAF6-mediated pathways, this compound decreases the expression of RANKL and increases the expression of osteoprotegerin (OPG), thus reducing osteoclast differentiation and activity.[5][6] Furthermore, this compound has been shown to inhibit the JNK/MAPK pathway, which is also crucial for osteoclastogenesis.[9]

Caption: this compound inhibits osteoclast differentiation.

Promotion of Osteogenesis via the Wnt/β-catenin Signaling Pathway

In osteoblasts, this compound promotes osteogenic differentiation by activating the Wnt/β-catenin signaling pathway.[2][4] This pathway is crucial for osteoblast proliferation, differentiation, and survival.[10][11] Activation of this pathway leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus to regulate the expression of osteogenic genes.[10] this compound has been shown to increase the expression of key components of this pathway, thereby enhancing bone formation.[4] Additionally, this compound promotes autophagy and inhibits apoptosis in osteoblasts, further contributing to its anabolic effect on bone.[2][4]

Caption: this compound promotes osteoblast differentiation.

Experimental Workflow for Investigating this compound

Caption: Experimental workflow for this compound research.

Conclusion

This compound demonstrates significant therapeutic potential for osteoporosis by dually targeting bone formation and resorption. In vivo studies in ovariectomized mice have shown its efficacy in improving bone strength and microarchitecture, while favorably modulating bone turnover markers.[1][6] In vitro experiments have elucidated the underlying molecular mechanisms, revealing its ability to promote osteoblast differentiation via the Wnt/β-catenin pathway and inhibit osteoclastogenesis through the suppression of TRAF6-mediated NF-κB and MAPK signaling.[4][5][9] These findings collectively suggest that this compound is a promising candidate for the development of a novel anti-osteoporotic agent. Further research, including pharmacokinetic studies and clinical trials, is warranted to validate its therapeutic efficacy and safety in humans.

References

- 1. Therapeutic Effect of this compound on Bone Metabolism of Ovariectomized Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound promotes osteogenesis of primary osteoblasts by alleviating apoptosis and activating autophagy through involvement of the Wnt/β-catenin signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound promotes osteogenesis of primary osteoblasts by alleviating apoptosis and activating autophagy through involvement of the Wnt/β-catenin signal pathway - Chen - Annals of Translational Medicine [atm.amegroups.org]

- 4. This compound promotes osteogenesis of primary osteoblasts by alleviating apoptosis and activating autophagy through involvement of the Wnt/β-catenin signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic Effect of this compound on Bone Metabolism of Ovariectomized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scielo.isciii.es [scielo.isciii.es]

- 8. researchgate.net [researchgate.net]

- 9. This compound mediates p38/MAPK pathway to inhibit osteoclast activity [cjter.com]

- 10. Wnt/β-catenin signaling pathway: proteins' roles in osteoporosis and cancer diseases and the regulatory effects of natural compounds on osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Pharmacological profile of Cistanoside A

An In-depth Technical Guide to the Pharmacological Profile of Cistanoside A

Introduction

This compound is a phenylethanoid glycoside (PhG) isolated from plants of the Cistanche genus, commonly known as "Ginseng of the Deserts".[1][2] These plants have a long history of use in traditional medicine.[1][2] As a key bioactive compound, this compound has garnered significant scientific interest for its diverse pharmacological activities, which are primarily attributed to its potent antioxidant, anti-inflammatory, and neuroprotective mechanisms.[1][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanisms of action, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing the signaling pathways involved.

Neuroprotective Effects

This compound has demonstrated significant potential in the context of neurodegenerative conditions like Parkinson's and Alzheimer's disease.[1] Its neuroprotective capacity is largely linked to its ability to scavenge free radicals, reduce oxidative stress, and inhibit apoptosis in neuronal cells.[1][3]

Mechanism of Action: In animal models of Parkinson's disease, phenylethanoid glycosides, including this compound, have been shown to protect dopaminergic neurons against toxicity induced by agents like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[4] This protection is evidenced by the attenuation of behavioral disorders and the preservation of dopamine levels in the striata.[4] The underlying mechanisms involve the enhancement of antioxidant enzyme activities, such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), which clear harmful free radicals and protect nerve cells from oxidative damage.[3] Furthermore, this compound can regulate inflammation-related signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, reducing the inflammatory damage to neurons.[3]

Quantitative Data: Neuroprotection

| Experimental Model | Treatment | Parameter Measured | Key Quantitative Result | Reference |

| MPTP-induced C57 mice | PhGs (10, 50 mg/kg) | Spontaneous movement | Significant increase (p<0.01) | [4] |

| MPTP-induced C57 mice | PhGs (10, 50 mg/kg) | Striatal Dopamine (DA) levels | Attenuated the MPTP-induced reduction in a dose-dependent manner | [4] |

Experimental Protocol: MPTP-Induced Neurotoxicity Model

-

Animal Model: C57 mice are typically used for this model.

-

Induction of Neurotoxicity: Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 30 mg/kg via intraperitoneal injection for four consecutive days to induce dopaminergic neurodegeneration, mimicking Parkinson's disease.[4]

-

Treatment: A solution of phenylethanoid glycosides (PhGs), including this compound, is administered to the treatment group of mice, typically via oral gavage or injection, at specified doses (e.g., 10 and 50 mg/kg) prior to or concurrently with MPTP administration.[4]

-

Behavioral Assessment: Motor activity is evaluated using tests such as the spontaneous motor activity test and the rotarod test to assess behavioral deficits.[4]

-

Neurochemical Analysis: After the treatment period, mice are euthanized, and the striata are dissected. High-performance liquid chromatography with electrochemistry (HPLC-EC) is used to measure the levels of dopamine (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).[4]

-

Immunohistochemistry: Brain sections are stained to visualize and quantify the survival of dopaminergic neurons in the substantia nigra.[4]

Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Mechanism of Action: this compound has been shown to reduce the accumulation of nitric oxide (NO), a key inflammatory mediator, in activated macrophages.[5][6] However, this effect is not due to the inhibition of inducible nitric oxide synthase (iNOS) expression or activity.[5][6] In other models, Cistanoside F, a related compound, was found to downregulate pro-inflammatory mediators like Interleukin-6 (IL-6) and the phosphorylation of NF-κB, suggesting a mechanism involving the suppression of the NF-κB signaling pathway.[7] This pathway is a central regulator of the inflammatory response.

Quantitative Data: Anti-inflammation

| Experimental Model | Treatment | Parameter Measured | Key Quantitative Result | Reference |

| Mouse microglial cells (BV-2) | Cistanoside J (Compound 2) | LPS-induced NO production | IC50: 14.94 µM | [8] |

| Mouse microglial cells (BV-2) | Cistanoside K (Compound 8) | LPS-induced NO production | IC50: 14.32 µM | [8] |

| C2C12 cells (LPS-induced) | Cistanoside F | p-NF-κB/NF-κB protein expression | Significantly downregulated | [7] |

| C2C12 cells (LPS-induced) | Cistanoside F | IL-6 mRNA and protein expression | Significantly reduced | [7] |

Experimental Protocol: LPS-Induced Nitric Oxide Production in Macrophages

-

Cell Culture: Mouse microglial cells (BV-2) or macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of this compound or other phenylethanoids for a specific duration (e.g., 1-2 hours).

-

Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Nitrite Measurement: After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the nitrite concentration is calculated from a standard curve.[8]

-

Data Analysis: The inhibitory effect of the compound on NO production is calculated, and the IC50 value (the concentration required to inhibit 50% of NO production) is determined.[8]

Signaling Pathway: NF-κB and MAPK in Inflammation

References

- 1. This compound | 93236-42-1 | OC32164 | Biosynth [biosynth.com]

- 2. This compound promotes osteogenesis of primary osteoblasts by alleviating apoptosis and activating autophagy through involvement of the Wnt/β-catenin signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. xjcistanche.com [xjcistanche.com]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. mdpi.com [mdpi.com]

- 8. Phenylethanoid glycosides with anti-inflammatory activities from the stems of Cistanche deserticola cultured in Tarim desert - PubMed [pubmed.ncbi.nlm.nih.gov]

Cistanoside A and its role in promoting osteogenesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cistanoside A, a phenylethanoid glycoside extracted from Cistanche deserticola, has emerged as a promising therapeutic agent for promoting bone formation. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's pro-osteogenic effects, supported by quantitative data and detailed experimental protocols. The primary signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways, are elucidated through structured diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating novel treatments for osteoporosis and other bone-related disorders.

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk. Current therapeutic strategies primarily focus on inhibiting bone resorption. However, there is a growing need for anabolic agents that can stimulate new bone formation. This compound has demonstrated significant potential in this area by promoting osteoblast differentiation and activity. This guide will explore the multifaceted role of this compound in osteogenesis.

Mechanisms of Action: Signaling Pathways

This compound exerts its pro-osteogenic effects by modulating several key signaling pathways that are crucial for osteoblast differentiation and function. The two primary pathways identified are the Wnt/β-catenin and the PI3K/Akt signaling cascades.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a critical regulator of bone formation.[1][2] this compound has been shown to activate this pathway, leading to the accumulation and nuclear translocation of β-catenin.[3][4] In the nucleus, β-catenin acts as a transcriptional co-activator, stimulating the expression of osteogenic marker genes such as Runt-related transcription factor 2 (Runx2), Bone Morphogenetic Protein 2 (BMP2), Osteopontin (OPN), and Osteocalcin (OCN).[5]

The activation of the Wnt/β-catenin pathway by this compound also leads to the inhibition of apoptosis and the induction of autophagy in primary osteoblasts, further contributing to enhanced osteogenic differentiation.[3]

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another key mediator of this compound's anabolic effects on bone. This compound treatment has been shown to upregulate the expression of PI3K and Akt.[6] This pathway is known to play a crucial role in cell survival and proliferation. Furthermore, this compound downregulates TNF receptor-associated factor 6 (TRAF6), which in turn inhibits the NF-κB pathway and stimulates the PI3K/Akt pathway.[6] This dual action promotes bone formation while preventing bone resorption.

Quantitative Data on the Effects of this compound

The pro-osteogenic effects of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

| Parameter | Optimal Concentration | Cell Type | Effect | Reference |

| Osteoblast Viability & Osteogenesis | 10 µM | Primary Osteoblasts | Preserved viability and activated osteogenesis | [3][5] |

| Osteoclast Differentiation Inhibition | 40, 80, 160 µmol/L | Bone Marrow Macrophages | Dose-dependent inhibition of RANKL-induced osteoclast differentiation | [7] |

| In Vivo Study | Dosage | Model | Key Findings | Reference |

| Anti-osteoporotic Effects | 20, 40, 80 mg/kg/day (oral) | Ovariectomized (OVX) mice | Enhanced bone strength, bone mineral density, and improved trabecular bone microarchitecture. Increased ALP activity and decreased TRAP, DPD, and Cathepsin K activity. | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the osteogenic potential of this compound.

Alkaline Phosphatase (ALP) Activity Assay

Objective: To assess early osteogenic differentiation.

Protocol:

-

Cell Seeding: Plate primary osteoblasts in 24-well plates at a density of 1x10^4 cells/well and culture in a complete medium.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 5, 10, 20 µM).[5] A control group with no this compound should be included.

-

Incubation: Culture the cells for 7 days, replacing the medium every 2-3 days.[4][5]

-

Staining:

-

Wash the cells twice with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash the cells again with PBS.

-

Stain with a BCIP/NBT Alkaline Phosphatase Color Development Kit according to the manufacturer's instructions.

-

-

Quantification (Optional):

-

After staining, wash the cells with PBS and add p-nitrophenyl phosphate (pNPP) substrate.

-

Incubate at 37°C for 15-30 minutes.

-

Stop the reaction with 3M NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Alizarin Red S (ARS) Staining

Objective: To detect and quantify extracellular matrix mineralization, a marker of late-stage osteogenic differentiation.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the ALP activity assay protocol.

-

Incubation: Culture the cells for 14-21 days, replacing the medium every 2-3 days.[4][8]

-

Staining:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.[9]

-

Wash the cells with deionized water.

-

Stain with 40 mM Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.[9][10]

-

Wash the cells 3-5 times with deionized water to remove excess stain.[9]

-

-

Visualization: Observe the red-orange calcium deposits under a bright-field microscope.

-

Quantification:

Western Blotting

Objective: To determine the protein expression levels of key signaling molecules.

Protocol:

-

Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Electrophoresis: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, p-Akt, Akt, Runx2, OPN, OCN, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates significant potential as a novel anabolic agent for the treatment of osteoporosis and other bone loss-related diseases. Its ability to promote osteogenesis through the activation of the Wnt/β-catenin and PI3K/Akt signaling pathways, while concurrently inhibiting osteoclast differentiation, presents a dual-pronged therapeutic approach. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a viable clinical candidate. Future studies should focus on optimizing delivery systems and conducting comprehensive preclinical and clinical trials to fully elucidate its safety and efficacy in humans.

References

- 1. Targeting the Wnt Signaling Pathway to Augment Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of the Wnt/β-catenin Signaling Pathway in Formation and Maintenance of Bone and Teeth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound promotes osteogenesis of primary osteoblasts by alleviating apoptosis and activating autophagy through involvement of the Wnt/β-catenin signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound promotes osteogenesis of primary osteoblasts by alleviating apoptosis and activating autophagy through involvement of the Wnt/β-catenin signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound promotes osteogenesis of primary osteoblasts by alleviating apoptosis and activating autophagy through involvement of the Wnt/β-catenin signal pathway - Chen - Annals of Translational Medicine [atm.amegroups.org]

- 6. mdpi.com [mdpi.com]

- 7. This compound mediates p38/MAPK pathway to inhibit osteoclast activity [cjter.com]

- 8. researchgate.net [researchgate.net]

- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 10. 3hbiomedical.com [3hbiomedical.com]

Cistanoside A: A Technical Guide to its Protective Mechanisms Against Hypoxia-Induced Damage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the protective effects of Cistanoside A against hypoxia-induced cellular damage. It consolidates key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to support further research and development in this area.

Executive Summary

Hypoxia, or oxygen deprivation, is a critical factor in the pathophysiology of various diseases, leading to oxidative stress, apoptosis, and subsequent tissue damage. This compound, a phenylethanoid glycoside extracted from Cistanche species, has demonstrated significant protective effects against hypoxia-induced injury. This document outlines the molecular mechanisms of this compound, focusing on its potent antioxidant and anti-apoptotic properties. The presented data and protocols are intended to serve as a comprehensive resource for researchers investigating novel therapeutic strategies for hypoxia-related conditions.

Core Protective Mechanisms of this compound

This compound primarily mitigates hypoxia-induced damage through two interconnected mechanisms: the suppression of oxidative stress and the inhibition of apoptosis.

Attenuation of Oxidative Stress

Hypoxia disrupts the balance between pro-oxidants and antioxidants, leading to an overproduction of reactive oxygen species (ROS) and subsequent cellular damage. This compound effectively counteracts this by enhancing the endogenous antioxidant defense system. Studies have shown that treatment with Cistanosides, including this compound, significantly restores the activities of key antioxidant enzymes such as glutathione reductase (GR), glutathione peroxidase (GPx), and superoxide dismutase (SOD) under hypoxic conditions. This enzymatic boost helps in scavenging free radicals and reducing lipid peroxidation (LPO), thereby preserving cellular integrity.[1][2]

Inhibition of Apoptosis

Hypoxia is a potent trigger of programmed cell death, or apoptosis. This compound exerts a strong anti-apoptotic effect by modulating the expression of key regulatory proteins in the mitochondrial apoptosis pathway. Treatment with Cistanosides has been shown to decrease the pro-apoptotic Bax/Bcl-2 ratio.[1] This shift prevents the activation of downstream executioner caspases, such as Caspase-3, and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP), ultimately leading to increased cell survival under hypoxic stress.[1]

Signaling Pathways Modulated by this compound

The protective effects of this compound are mediated through the modulation of specific signaling pathways that are crucial in the cellular response to hypoxia.

Oxidative Stress and Apoptosis Pathway

This compound's intervention in the hypoxia-induced damage cascade involves the regulation of oxidative stress and the intrinsic apoptosis pathway. The following diagram illustrates this proposed mechanism.

Caption: this compound's protective pathway against hypoxia.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative effects of this compound and related Cistanosides in mitigating hypoxia-induced damage, based on available research.

Table 1: In Vitro Effects of Cistanosides on GC-1 spg Cell Viability Under Hypoxia

| Treatment Group | Concentration | Cell Viability (% of Control) | Reference |

| Control (Normoxia) | - | 100% | [1] |

| Model (Hypoxia) | - | Significantly Decreased | [1] |

| This compound | 0.02 µM | Markedly Restored | [1] |

| This compound | 0.2 µM | Markedly Restored (Higher than 0.02 µM) | [1] |

| This compound | 2 µM | Markedly Restored (Similar to 0.2 µM) | [1] |

Note: The study indicates a dose-dependent effect in the 0.02-0.2 µM range.[1]

Table 2: In Vivo Effects of Cistanosides on Rat Testicular Parameters Under Hypobaric Hypoxia

| Treatment Group | Dosage | Live Sperm Rate (%) | Acrosome Enzyme Activity | TUNEL-positive Cells | Bax/Bcl-2 Ratio | Reference |

| Control | - | Normal | Normal | Low | Normal | [1] |

| Model (Hypoxia) | - | 43.83 ± 4.01 | Decreased | Significantly Increased | Increased | [1] |

| Cistanosides | 8 mg/kg/d | 55.83 ± 6.03 | Restored | Significantly Decreased | Reduced | [1] |

Note: The in vivo study used a mixture of Cistanosides, which demonstrated these protective effects.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the protective effects of this compound against hypoxia-induced damage.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of this compound on hypoxia-induced damage in vitro.

Caption: In vitro experimental workflow.

In Vitro Hypoxia Model and this compound Treatment

-

Cell Culture : Mouse spermatogonial GC-1 spg cells are cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Hypoxia Induction : To induce hypoxia, cultured cells are placed in a hypoxic incubator with a gas mixture of 5% O2, 5% CO2, and 90% N2 for a specified duration (e.g., 72 hours). Control cells are maintained under normoxic conditions (20% O2).[1]

-

This compound Treatment : this compound is dissolved in DMSO and diluted with culture medium to the desired final concentrations (e.g., 0.02, 0.2, 2 µM). The treatment is administered to the cells concomitantly with the induction of hypoxia.[1]

Cell Viability Assay (CCK-8)

-

Cell Seeding : Plate GC-1 spg cells in 96-well plates at a density of 5x10^3 cells/well and culture for 24 hours.

-

Treatment : Expose the cells to normoxic or hypoxic conditions with or without this compound for the desired time.

-

CCK-8 Addition : Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation : Incubate the plates for 2 hours at 37°C.

-

Measurement : Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the normoxic control group.[1]

Measurement of Reactive Oxygen Species (ROS)

-

Cell Collection : After treatment, harvest the cells by trypsinization and wash with PBS.

-

Staining : Resuspend the cells in a buffer containing 10 µM DCFH-DA and incubate at 37°C for 30 minutes in the dark.

-

Analysis : Analyze the fluorescence intensity of the cells using a flow cytometer. The mean fluorescence intensity reflects the intracellular ROS level.

Apoptosis Detection by TUNEL Assay

-

Cell Fixation : Fix the cells grown on coverslips with 4% paraformaldehyde for 30 minutes.

-

Permeabilization : Permeabilize the cells with 0.1% Triton X-100 in sodium citrate buffer for 2 minutes on ice.

-

TUNEL Reaction : Add the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP) to the cells and incubate for 1 hour at 37°C in a humidified chamber.

-

Counterstaining : Counterstain the nuclei with DAPI.

-

Imaging : Visualize the cells using a fluorescence microscope. TUNEL-positive cells (apoptotic) will show green fluorescence.[1]

Western Blot Analysis

-

Protein Extraction : Lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification : Determine the protein concentration using a BCA protein assay kit.

-

Electrophoresis : Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.

-

Transfer : Transfer the separated proteins to a PVDF membrane.

-

Blocking : Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies against Bax, Bcl-2, Caspase-3, PARP, and a loading control (e.g., β-actin) overnight at 4°C.[1]

-

Secondary Antibody Incubation : Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound presents a promising therapeutic avenue for mitigating cellular damage in hypoxia-related pathologies. Its dual action of suppressing oxidative stress and inhibiting apoptosis, mediated through the regulation of key enzyme activities and signaling proteins, underscores its potential as a cytoprotective agent. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to further explore and validate the therapeutic applications of this compound. Future investigations should focus on elucidating the upstream signaling events, such as the potential involvement of the HIF-1α pathway, and translating these preclinical findings into relevant in vivo models of hypoxic injury.

References

Cistanoside A: A Comprehensive Technical Review of its Therapeutic Potential

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Cistanoside A, a prominent phenylethanoid glycoside (PhG) isolated from the stems of Cistanche species, is emerging as a compound of significant interest in the pharmaceutical and nutraceutical industries. Traditionally used in Chinese medicine for its tonic properties, modern pharmacological studies are progressively unveiling the specific molecular mechanisms underpinning its diverse therapeutic effects. This technical guide provides an in-depth review of the current scientific literature on this compound, focusing on its demonstrated potential in osteoporosis, neuroprotection, and reproductive health, primarily driven by its potent antioxidant and anti-inflammatory activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways involved to serve as a comprehensive resource for the scientific community.

Introduction

This compound belongs to the phenylethanoid glycoside family, a class of water-soluble compounds widely distributed in the plant kingdom.[1][2] It is a major active component of Cistanche Herba, a parasitic plant known as "Ginseng of the Deserts" for its wide-ranging health benefits.[3] The molecular structure of this compound, characterized by a central glucose moiety linked to a hydroxytyrosol aglycone and a caffeoyl group, is fundamental to its biological activity, particularly its ability to scavenge free radicals and modulate cellular signaling pathways.[1][4] This review consolidates the existing research on this compound's therapeutic applications, with a focus on its mechanisms of action, supported by quantitative data and detailed methodologies.

Therapeutic Potential in Osteoporosis and Bone Metabolism

Recent studies have highlighted the significant role of this compound in promoting bone formation, making it a promising candidate for osteoporosis treatment.[3][5] Its primary mechanism involves the dual action of inhibiting osteoblast apoptosis and inducing protective autophagy, which collectively enhance osteogenic differentiation.[3][5]

Quantitative Data on Osteogenic Effects

The effects of this compound on primary osteoblasts have been quantitatively assessed to determine optimal dosage and efficacy.

| Parameter | Concentration | Result | Source |

| Cell Viability | 0-160 µM | Optimal viability observed at 10 µM; higher concentrations showed decreasing viability. | [3] |

| Osteogenic Differentiation | 5 µM | Moderate increase in osteogenesis. | [3][5] |

| 10 µM | Optimal Dose : Significant activation of osteogenesis and preservation of cell viability. | [3][5] | |

| 20 µM | Reduced osteogenic effect compared to 10 µM. | [3][5] | |

| Apoptosis Inhibition | 10 µM | Significant decrease in osteoblast apoptosis. | [3][5] |

| Autophagy Induction | 10 µM | Significant increase in autophagy, measured by LC3-I/II expression. | [3][5] |

Signaling Pathway: Wnt/β-catenin

This compound exerts its pro-osteogenic effects by activating the Wnt/β-catenin signaling pathway.[3][5] This activation leads to the downregulation of Glycogen Synthase Kinase 3β (Gsk-3β), which in turn allows for the accumulation and nuclear translocation of β-catenin. Nuclear β-catenin then activates transcription factors that promote the expression of genes involved in osteoblast differentiation and survival.[3]

Experimental Protocols: Osteogenesis Studies

-

Cell Line: Primary Osteoblasts (OB).

-

Seeding Density: 1x10³ cells/well in a 96-well plate.

-

Treatment: Cells were treated with this compound at concentrations of 0, 5, 10, 20, 40, 80, and 160 µM for 24, 72, and 120 hours.[3]

-

Procedure: After the incubation period, 10 µL of CCK-8 solution was added to each well and incubated for 1 hour at 37°C in a 5% CO₂ atmosphere.[3]

-

Measurement: The optical density (OD) was measured at 450 nm using a microplate reader.[3]

The workflow below illustrates the process used to evaluate this compound's impact on osteoblast differentiation and autophagy, incorporating inhibitors to confirm the pathway.

Antioxidant Properties

This compound is a potent antioxidant, a property attributed to the phenolic hydroxyl groups in its structure.[1] It demonstrates robust free radical scavenging activity and effectively inhibits lipid peroxidation.[1][4][6]

Quantitative Data on Antioxidant Activity

The antioxidant capacity of this compound has been quantified using various assays, with its performance often compared against standard antioxidants like α-tocopherol and caffeic acid.

| Assay | IC₅₀ Value (µM) | Comparison | Source |

| DPPH Radical Scavenging | 4.87 | Stronger than α-tocopherol (10.2 µM), weaker than caffeic acid (4.79 µM). | [1] |

| Superoxide Anion Radical Scavenging | 3.69 | Stronger than α-tocopherol (>10 µM), weaker than caffeic acid (1.82 µM). | [1] |

| Lipid Peroxidation Inhibition | Not specified (potent) | More potent than both α-tocopherol and caffeic acid. | [1][4] |

Mechanisms of Antioxidant Action

This compound's antioxidant effects are multifaceted, involving direct radical scavenging and the modulation of endogenous antioxidant systems.

Experimental Protocols: Antioxidant Assays

-

Principle: Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (1,1-diphenyl-2-picrylhydrazyl) radical, causing a color change from violet to yellow.

-

Reagents: DPPH solution, this compound, α-tocopherol, caffeic acid.

-

Procedure: Test compounds are mixed with a DPPH solution. The decrease in absorbance is measured spectrophotometrically after a set incubation period.

-

Calculation: The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is calculated.[1]

-

Principle: Measures the inhibition of superoxide anion (O₂⁻) generation.

-

System: Xanthine/Xanthine Oxidase (XOD) system is used to generate superoxide radicals.[1][4]

-

Procedure: this compound is added to the reaction mixture containing xanthine and XOD. The inhibition of superoxide-mediated reduction of a detector molecule (e.g., NBT) is measured.

-

Calculation: The IC₅₀ value is determined as the concentration that inhibits 50% of superoxide generation.[1]

Anti-Inflammatory and Neuroprotective Potential

The anti-inflammatory and antioxidant properties of this compound are intrinsically linked to its neuroprotective effects.[2][7] It has been shown to modulate key inflammatory pathways and protect neuronal cells from oxidative damage and apoptosis.

Quantitative Data on Anti-inflammatory Activity

While specific IC₅₀ values for this compound are not always detailed separately from other phenylethanoid glycosides, related compounds show potent activity, suggesting a class effect.

| Compound Class | Cell Line | Inflammatory Stimulus | Inhibitory Effect | IC₅₀ Value (µM) | Source |